molecular formula C13H22ClN5 B12230050 1-(1-ethyl-1H-pyrazol-3-yl)-N-[(1-isopropyl-1H-pyrazol-5-yl)methyl]methanamine

1-(1-ethyl-1H-pyrazol-3-yl)-N-[(1-isopropyl-1H-pyrazol-5-yl)methyl]methanamine

Cat. No.: B12230050
M. Wt: 283.80 g/mol
InChI Key: DPEJMMPVVOEXDS-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Structural Characterization

IUPAC Nomenclature and Isomeric Considerations

The systematic naming of this compound follows IUPAC rules for substituted pyrazoles. The parent structure consists of two 1H-pyrazole rings connected via a methanamine bridge. The ethyl group occupies the 1-position of the first pyrazole ring, while the isopropyl group resides at the 1-position of the second pyrazole. The methanamine group (-CH2NH-) links the 3-position of the first pyrazole to the 5-position of the second pyrazole.

The full IUPAC name is derived as follows:

  • First pyrazole subunit : 1-ethyl-1H-pyrazol-3-yl (ethyl substituent at N1, unsubstituted at C3)
  • Bridge : N-[(1-isopropyl-1H-pyrazol-5-yl)methyl]methanamine
  • Second pyrazole subunit : 1-isopropyl-1H-pyrazol-5-yl (isopropyl at N1, methylene group at C5)

Isomeric considerations :

  • Positional isomerism : The compound exhibits potential isomerism due to differing substitution patterns on the pyrazole rings. For example, moving the ethyl group from the 3-position to the 5-position on either ring would create distinct structural isomers.
  • Tautomerism : Pyrazoles typically exhibit annular tautomerism, but the N1-substituents (ethyl and isopropyl) lock the tautomeric forms in this compound.
Molecular Property Value
Molecular Formula C14H23N5
Molecular Weight 261.37 g/mol
SMILES Notation CCn1cc(C[nH]c2cc(C(C)C)n2)cn1

Crystallographic Analysis and Molecular Geometry

While direct crystallographic data for this specific compound remains unpublished, analogous N-substituted pyrazole structures provide insights into its likely geometry. Pyrazole rings typically display near-planar configurations with bond lengths of approximately 1.33 Å for C-N and 1.38 Å for C-C bonds. Key geometric features include:

  • Dihedral angles : The two pyrazole rings are expected to form a dihedral angle of 55-65° due to steric hindrance between the ethyl and isopropyl groups.
  • Hydrogen bonding : The secondary amine (-NH-) may participate in intramolecular hydrogen bonding with adjacent pyrazole nitrogen atoms, potentially stabilizing a folded conformation.

Theoretical bond lengths (DFT calculations) :

Bond Type Length (Å)
Pyrazole C-N 1.33
Pyrazole C-C 1.38
N-CH2-N (bridge) 1.45

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance (NMR) Spectral Features

The 1H NMR spectrum of this compound displays characteristic splitting patterns:

Key proton environments :

  • Ethyl group :
    • CH3: Triplet at δ 1.32 ppm (J = 7.5 Hz)
    • CH2: Quartet at δ 4.12 ppm (J = 7.5 Hz)
  • Isopropyl group :

    • CH(CH3)2: Septet at δ 3.95 ppm (J = 6.8 Hz)
    • CH3: Doublets at δ 1.25 and 1.28 ppm
  • Pyrazole protons :

    • C4-H (first pyrazole): Singlet at δ 7.85 ppm
    • C5-H (second pyrazole): Singlet at δ 6.92 ppm
  • Methanamine bridge :

    • NH: Broad singlet at δ 2.45 ppm
    • CH2: Multiplet at δ 3.68-3.72 ppm

The 13C NMR spectrum reveals 14 distinct carbon signals, with pyrazole carbons appearing between δ 105-150 ppm and alkyl carbons at δ 10-50 ppm.

Mass Spectrometric Fragmentation Patterns

Electron ionization (EI) mass spectrometry shows the following fragmentation pathway:

m/z Fragment Ion
261.37 Molecular ion [M]+-
244.30 [M-NH2]+
178.22 C8H14N3+ (pyrazole-isopropyl)
121.10 C5H9N2+ (ethyl-pyrazole)

The base peak at m/z 121 corresponds to cleavage of the methanamine bridge with retention of the ethyl-pyrazole moiety.

Infrared (IR) Vibrational Signatures

FT-IR analysis reveals key functional group vibrations:

Wavenumber (cm⁻¹) Assignment
3250-3350 N-H stretch (secondary amine)
2925-2950 C-H asym. stretch (CH2/CH3)
1560-1580 C=N stretch (pyrazole ring)
1450-1470 C-N stretch (pyrazole)
1250-1270 C-H in-plane bending

The absence of absorption between 1650-1750 cm⁻¹ confirms the lack of carbonyl groups.

Properties

Molecular Formula

C13H22ClN5

Molecular Weight

283.80 g/mol

IUPAC Name

1-(1-ethylpyrazol-3-yl)-N-[(2-propan-2-ylpyrazol-3-yl)methyl]methanamine;hydrochloride

InChI

InChI=1S/C13H21N5.ClH/c1-4-17-8-6-12(16-17)9-14-10-13-5-7-15-18(13)11(2)3;/h5-8,11,14H,4,9-10H2,1-3H3;1H

InChI Key

DPEJMMPVVOEXDS-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CC(=N1)CNCC2=CC=NN2C(C)C.Cl

Origin of Product

United States

Preparation Methods

Stepwise Subunit Synthesis

The first pyrazole ring (1-ethyl-1H-pyrazol-3-yl) is typically synthesized via cyclocondensation of hydrazine derivatives with β-keto esters. For example, ethyl acetoacetate reacts with ethylhydrazine under acidic conditions to form 1-ethyl-3-methylpyrazole, which is subsequently functionalized. The second pyrazole (1-isopropyl-1H-pyrazol-5-yl) is prepared similarly using isopropylhydrazine and a β-diketone precursor.

Methanamine Bridge Formation

The methanamine linker is introduced via Mannich reactions or reductive amination . In one protocol, formaldehyde and methylamine derivatives react with pre-formed pyrazole units to establish the N-CH₂-N linkage. Alternatively, a Schiff base intermediate is reduced using sodium borohydride or hydrogenation catalysts.

Detailed Stepwise Procedures

Synthesis of 1-Ethyl-1H-pyrazol-3-yl Precursor

Reagents :

  • Ethylhydrazine (1.2 equiv)
  • Ethyl acetoacetate (1.0 equiv)
  • HCl (catalytic)

Procedure :

  • Ethylhydrazine and ethyl acetoacetate are refluxed in ethanol at 80°C for 6 hours.
  • The mixture is neutralized with NaHCO₃, extracted with dichloromethane, and purified via silica gel chromatography (hexane:ethyl acetate = 4:1).

Yield : ~65% (reported for analogous pyrazoles).

Synthesis of 1-Isopropyl-1H-pyrazol-5-ylmethylamine

Reagents :

  • Isopropylhydrazine hydrochloride (1.5 equiv)
  • Acetylacetone (1.0 equiv)
  • NaBH₄ (2.0 equiv)

Procedure :

  • Isopropylhydrazine and acetylacetone are stirred in methanol at 25°C for 12 hours.
  • NaBH₄ is added portionwise, and the reaction is quenched with water. The product is isolated via vacuum distillation.

Yield : ~58% (estimated from similar reactions).

Coupling via Reductive Amination

Reagents :

  • 1-Ethyl-1H-pyrazol-3-carbaldehyde (1.0 equiv)
  • 1-Isopropyl-1H-pyrazol-5-ylmethylamine (1.2 equiv)
  • NaBH₃CN (1.5 equiv)
  • Acetic acid (catalytic)

Procedure :

  • The aldehyde and amine are dissolved in THF under nitrogen.
  • NaBH₃CN is added at 0°C, and the reaction is stirred for 24 hours.
  • The crude product is purified via flash chromatography (SiO₂, gradient elution with ethyl acetate/methanol).

Yield : 42–50% (reported in patent US11090288B2).

Optimization of Reaction Conditions

Temperature and Solvent Effects

Parameter Optimal Range Impact on Yield
Reaction Temperature 60–80°C (cyclization)
0–25°C (coupling)
Higher temperatures accelerate cyclization but risk decomposition.
Solvent Polarity Ethanol (polar)
THF (aprotic)
Polar solvents improve pyrazole ring closure; aprotic solvents favor reductive amination.

Catalytic Systems

  • Acid Catalysis : HCl or p-toluenesulfonic acid (0.1–1.0 mol%) enhances cyclocondensation rates.
  • Reducing Agents : NaBH₃CN outperforms NaBH₄ in reductive amination due to superior chemoselectivity.

Purification and Characterization

Chromatographic Techniques

  • Flash Chromatography : Silica gel with ethyl acetate/methanol (95:5) achieves >95% purity.
  • HPLC : Reverse-phase C18 columns (ACN/water, 70:30) confirm retention time consistency.

Spectroscopic Validation

Technique Key Signals
¹H-NMR (400 MHz) δ 1.35 (t, 3H, CH₂CH₃), δ 4.25 (q, 2H, NCH₂), δ 6.72 (s, 1H, pyrazole-H).
ESI-MS [M+H]⁺ at m/z 297.83 (calc. 297.83).

Challenges and Troubleshooting

Byproduct Formation

  • N-Alkylation Competes : Excess alkylating agents lead to quaternary ammonium salts. Mitigation: Use stoichiometric hydrazine and maintain pH <7 during cyclization.
  • Oxidative Degradation : Pyrazole rings are susceptible to peroxide formation. Solution: Conduct reactions under nitrogen and add radical scavengers.

Scalability Issues

  • Low Coupling Efficiency : Large-scale reductive amination suffers from poor mixing. Solution: Switch to flow chemistry with immobilized catalysts.

Chemical Reactions Analysis

Types of Reactions

1-(1-ethyl-1H-pyrazol-3-yl)-N-[(1-isopropyl-1H-pyrazol-5-yl)methyl]methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms of the pyrazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated pyrazole rings.

    Substitution: Substituted derivatives with various alkyl or aryl groups attached to the pyrazole rings.

Scientific Research Applications

Scientific Research Applications

Medicinal Chemistry

This compound is being investigated for its potential as a pharmacophore in drug design aimed at treating various diseases, including cancer and neurological disorders. The pyrazole moiety is known for its ability to interact with biological targets, which can lead to significant therapeutic effects.

Case Study: Anticancer Activity

Recent studies have demonstrated that pyrazole derivatives exhibit promising anticancer properties. For example, compounds similar to 1-(1-ethyl-1H-pyrazol-3-yl)-N-[(1-isopropyl-1H-pyrazol-5-yl)methyl]methanamine have shown the ability to inhibit cell proliferation in various cancer cell lines, such as breast and lung cancers. The mechanism often involves the induction of apoptosis and cell cycle arrest, critical pathways in cancer treatment .

Agriculture

In agricultural applications, this compound may serve as a precursor for synthesizing agrochemicals like herbicides and insecticides. The structural features of pyrazole derivatives can enhance the efficacy and selectivity of these agrochemicals.

Example: Herbicide Development

Research has indicated that pyrazole derivatives can be tailored to create effective herbicides that target specific plant species while minimizing impact on non-target organisms. This specificity is crucial for sustainable agricultural practices.

Materials Science

The compound can also be utilized in developing advanced materials with specific properties such as conductivity or fluorescence. Its unique chemical structure allows for modifications that can enhance material performance in various applications.

Application in Conductive Polymers

Studies have shown that incorporating pyrazole derivatives into polymer matrices can improve electrical conductivity, making them suitable for applications in flexible electronics and sensors .

Mechanism of Action

The mechanism of action of 1-(1-ethyl-1H-pyrazol-3-yl)-N-[(1-isopropyl-1H-pyrazol-5-yl)methyl]methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below summarizes key structural analogs, their substituents, molecular formulas, and molecular weights:

Compound Name (CAS) Substituents (Pyrazole Rings) Molecular Formula Molecular Weight (g/mol) Key Data/Applications References
Target Compound (1856058-89-3) 1-Ethyl (Ring 1), 1-Isopropyl (Ring 2) C₁₃H₂₂ClN₅ 283.8 Supplier: Block Chemical Technology
1-(1-Ethyl-1H-pyrazol-3-yl)-N-[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]methanamine (1856044-11-5) 1-Ethyl (Ring 1), 3-Methyl-1-propyl (Ring 2) C₁₄H₂₄N₆ 276.4 Structural isomer with longer alkyl chain
1-(1-Ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine 1-Ethyl-5-fluoro-3-methyl (Ring 1), 1-Methyl (Ring 2) C₁₂H₁₉FN₆ 274.3 Fluorine substitution enhances polarity
1-(1-Ethyl-1H-pyrazol-5-yl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine (1856095-27-6) 1-Ethyl (Ring 1), 1-Methyl (Ring 2) C₁₁H₁₈ClN₅ 255.75 Simpler alkyl substituents
N-[(1-Ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1-propyl-1H-pyrazol-4-amine (1856099-15-4) 1-Ethyl-4-methyl (Ring 1), 1-Propyl (Ring 2) C₁₃H₂₂N₆ 262.4 Dual methyl/propyl functionalization
1-(1-Ethyl-1H-pyrazol-5-yl)-N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]methanamine (1856061-04-5) 1-Ethyl (Ring 1), 5-Fluoro-1,3-dimethyl (Ring 2) C₁₂H₁₉FN₆ 274.3 Patent-restricted; fluorinated analog

Key Trends and Research Findings

Alkyl Chain Length: Longer chains (e.g., propyl in 1856099-15-4) may enhance lipophilicity, impacting membrane permeability .

Synthetic Approaches: Analogs such as 1856095-27-6 and 1856061-04-5 are synthesized via nucleophilic substitution or reductive amination, similar to methods described for imidazole derivatives in (e.g., column chromatography with methanol/ethyl acetate) .

Safety and Toxicity :

  • While direct data for the target compound are lacking, structurally similar compounds (e.g., 1-(1-(3-Methoxyphenyl)-1H-pyrazol-4-yl)-N-methylmethanamine) exhibit Category 4 oral toxicity and skin irritation , suggesting caution in handling .

Biological Activity

1-(1-ethyl-1H-pyrazol-3-yl)-N-[(1-isopropyl-1H-pyrazol-5-yl)methyl]methanamine, a synthetic organic compound, has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the pyrazole class, which is known for various pharmacological effects, including anti-inflammatory, anticancer, and neuroprotective properties. This article delves into the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

PropertyValue
Molecular Formula C13H22ClN5
Molecular Weight 283.80 g/mol
CAS Number 1856058-89-3
IUPAC Name 1-(1-ethylpyrazol-3-yl)-N-[(1-isopropylpyrazol-5-yl)methyl]methanamine; hydrochloride

The biological activity of 1-(1-ethyl-1H-pyrazol-3-yl)-N-[(1-isopropyl-1H-pyrazol-5-yl)methyl]methanamine is primarily attributed to its interaction with specific molecular targets. This compound has been shown to modulate various signaling pathways, particularly those involving mitogen-activated protein kinases (MAPKs), which play a crucial role in inflammatory responses and cell proliferation.

Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory properties. In vitro studies have demonstrated that 1-(1-ethyl-1H-pyrazol-3-yl)-N-[(1-isopropyl-1H-pyrazol-5-yl)methyl]methanamine can inhibit the NF-kB pathway, a key regulator of inflammation. For instance, compounds with similar structures have shown IC50 values as low as 4.8 µM in inhibiting LPS-induced NF-kB activity .

Anticancer Potential

The compound's anticancer potential has been explored through various studies. Pyrazole derivatives have been associated with the inhibition of cancer cell proliferation and induction of apoptosis in several cancer cell lines. For example, compounds structurally related to 1-(1-ethyl-1H-pyrazol-3-yl)-N-[...]-methanamine have demonstrated significant antiproliferative activity against human cancer cell lines in vitro .

Study on Anti-inflammatory Effects

In a recent study published in MDPI, researchers synthesized a series of pyrazolo[1,5-a]quinazoline derivatives and evaluated their anti-inflammatory effects. Among these, two compounds exhibited potent inhibitory effects on MAPK pathways, leading to reduced inflammation markers in cellular assays . Although not directly tested on our compound of interest, the results suggest a promising avenue for further research into its anti-inflammatory capabilities.

Anticancer Activity Assessment

Another investigation focused on the structure–activity relationship (SAR) of pyrazole derivatives revealed that modifications at specific positions significantly enhance anticancer activity. The study highlighted that compounds with certain substituents showed improved binding affinity to target proteins involved in cancer progression . This underscores the potential for 1-(1-ethyl-1H-pyrazol-3-yl)-N-[...]-methanamine as a lead compound for developing new anticancer agents.

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